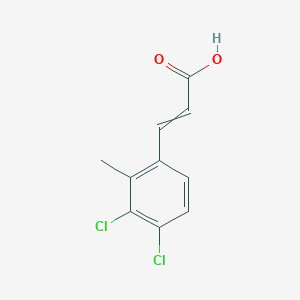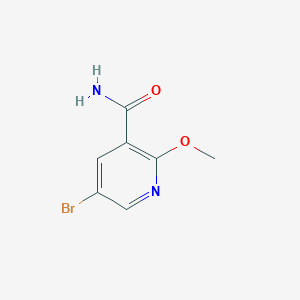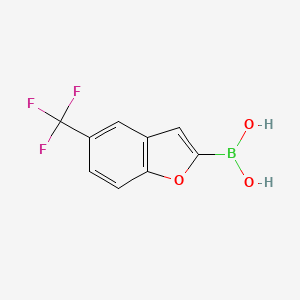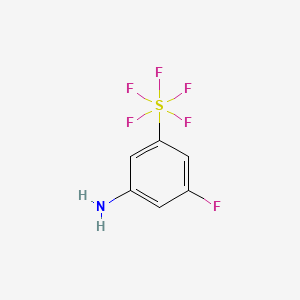
3-Fluoro-5-(pentafluorosulfur)aniline
Vue d'ensemble
Description
3-Fluoro-5-(pentafluorosulfur)aniline is an organic compound with the molecular formula C6H5F6NS and a molecular weight of 237.17 g/mol . It is used for various scientific experiments due to its unique physical and chemical properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5F6NS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3H,13H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid-crystal at ambient temperature . It is sparingly soluble in water (0.26 g/L at 25°C) .Applications De Recherche Scientifique
Synthesis and Characterization
- Research involving 3-Fluoro-5-(pentafluorosulfur)aniline includes its use in the synthesis and characterization of various chemical compounds. A study reported the synthesis and characterization of Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, which involved the use of related fluorinated anilines (Kasumov, Aktas & Şahin, 2016).
Antiproliferative Activity Studies
- These synthesized compounds, including those derived from fluorinated anilines, were also studied for their antiproliferative potentials against Mat-LyLu cell lines, highlighting a potential application in medical research (Kasumov, Aktas & Şahin, 2016).
Development of Novel Organic Compounds
- Fluorinated anilines like this compound are used as intermediates in the development of novel organic compounds. For instance, a study used related fluorinated anilines in the synthesis of quinazoline and fused isoindolinone scaffolds, demonstrating the versatility of these compounds in organic synthesis (Wu et al., 2021).
Material Science Applications
- In material science, derivatives of fluorinated anilines have been explored for their potential use in non-linear optical (NLO) materials. This includes the experimental and theoretical vibrational analysis of related fluorinated anilines, providing insights into their physical properties and applications (Revathi et al., 2017).
Fluorescence Studies
- Studies on the fluorescence quenching of boronic acid derivatives by aniline in alcohols have included fluorinated anilines. This research contributes to the understanding of fluorescence mechanisms and could have implications in sensing and molecular detection technologies (Geethanjali et al., 2015).
Synthesis of Medical Intermediates
- In pharmaceutical research, fluorinated anilines are used in the synthesis of intermediates for antitumor agents. For example, a study detailed the synthesis of an intermediate for the antitumor agent nilotinib, starting from a trifluoromethyl-substituted aniline (Shijing, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-fluoro-5-(pentafluoro-λ6-sulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXWDLYDFAZNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



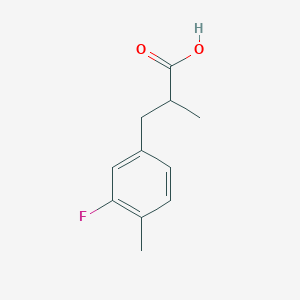
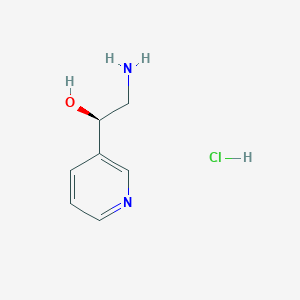
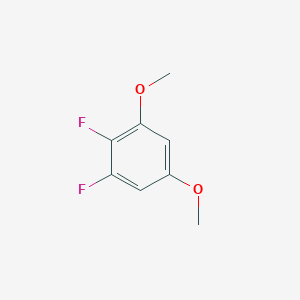
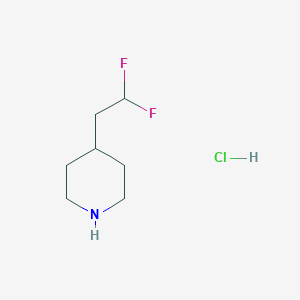
![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)
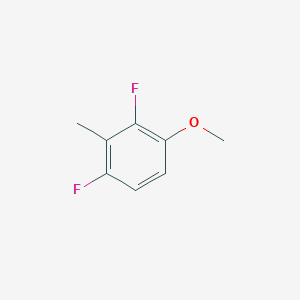
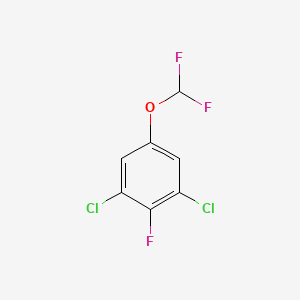
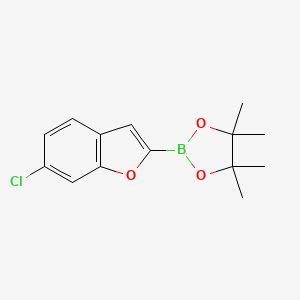
![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1401260.png)
